molecular formula C11H16O3 B8651533 2-(3-carbethoxypropyl)cyclopent-2-en-1-one CAS No. 59759-29-4

2-(3-carbethoxypropyl)cyclopent-2-en-1-one

Cat. No.: B8651533
CAS No.: 59759-29-4
M. Wt: 196.24 g/mol
InChI Key: IHEKPQCDGUCGSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-carbethoxypropyl)cyclopent-2-en-1-one is an organic compound with the molecular formula C12H18O3 It is a derivative of cyclopentenone and is characterized by the presence of an ethyl ester group attached to a butanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-carbethoxypropyl)cyclopent-2-en-1-one typically involves the reaction of cyclopentenone with ethyl 4-bromobutanoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(3-carbethoxypropyl)cyclopent-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Sodium hydroxide (NaOH), ammonia (NH3)

Major Products Formed

Scientific Research Applications

2-(3-carbethoxypropyl)cyclopent-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-carbethoxypropyl)cyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modulation of biological pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-(3-carbethoxypropyl)cyclopent-2-en-1-one can be compared with other similar compounds, such as:

Properties

CAS No.

59759-29-4

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

ethyl 4-(5-oxocyclopenten-1-yl)butanoate

InChI

InChI=1S/C11H16O3/c1-2-14-11(13)8-4-6-9-5-3-7-10(9)12/h5H,2-4,6-8H2,1H3

InChI Key

IHEKPQCDGUCGSJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC1=CCCC1=O

Origin of Product

United States

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